molecular formula C6H11ClN4O2 B1430645 methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride CAS No. 1461709-02-3

methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride

Cat. No. B1430645
CAS RN: 1461709-02-3
M. Wt: 206.63 g/mol
InChI Key: LCDXBEPFBHIWFP-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride, also known as “MTAH”, is a synthetic compound that is widely used in scientific research. MTAH is a white crystalline powder that is soluble in water and has a molecular weight of 243.62 g/mol. It is a versatile compound that has a wide range of applications in scientific research, ranging from biochemical and physiological effects to its use in lab experiments.

Scientific Research Applications

Synthetic Chemistry and Ligand Design

Compounds related to "methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride" are utilized in the synthesis of rigidified lanthanide chelates. These chelates are important for their potential applications in magnetic resonance imaging (MRI) due to their ability to affect water proton relaxation rates, enhancing MRI contrast. The synthesis involves the creation of sterically crowded lanthanide chelates that display significant symmetry and rigidity, influencing their paramagnetic properties and, by extension, their usefulness in MRI applications (Ranganathan et al., 2002).

Material Science and Nanotechnology

Research in material science explores the synthesis and structural characterization of compounds featuring 1,2,4-triazole derivatives. These compounds demonstrate interesting properties due to their diverse potential coordinating groups and inherent flexibility. For instance, the engineering of three-dimensional chains of porous nanoballs from a 1,2,4-triazole-carboxylate supramolecular synthon reveals the compound's potential as building blocks in the design of novel materials. These materials could have applications ranging from catalysis to drug delivery systems, showcasing the versatility of 1,2,4-triazole derivatives in material science (Naik et al., 2010).

Biological Applications

While the focus was to exclude drug use, dosage, and side effects, it's worth noting that structurally similar compounds exhibit biological activity. These activities include enzyme inhibition and antimicrobial properties, highlighting the potential for "methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride" and its derivatives to serve as scaffolds in the development of new therapeutic agents. The synthesis and investigation of novel heterocyclic compounds derived from similar structures have shown significant results in lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of diseases like diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

methyl 2-[3-(aminomethyl)-1,2,4-triazol-1-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-12-6(11)3-10-4-8-5(2-7)9-10;/h4H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXBEPFBHIWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1461709-02-3
Record name 1H-1,2,4-Triazole-1-acetic acid, 3-(aminomethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461709-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
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methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
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methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
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methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
Reactant of Route 5
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride
Reactant of Route 6
methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate hydrochloride

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